Conformational Free Energy (ΔG): Dichloro vs. Dibromo Analog
The free energy difference between the diaxial (aa) and diequatorial (ee) chair conformations in the vapor phase was determined to be 0.8 kcal mol⁻¹ for trans-1,4-dichlorocyclohexane, compared to 0.9 kcal mol⁻¹ for the dibromo analog [1]. This 0.1 kcal mol⁻¹ difference, while modest, is experimentally significant and directly impacts the equilibrium population distribution at ambient temperatures.
| Evidence Dimension | Vapor Phase Conformational Free Energy (ΔG°(aa→ee)) |
|---|---|
| Target Compound Data | 0.8 kcal mol⁻¹ |
| Comparator Or Baseline | trans-1,4-Dibromocyclohexane: 0.9 kcal mol⁻¹ |
| Quantified Difference | 0.1 kcal mol⁻¹ lower for the dichloro compound |
| Conditions | Determined by peak area NMR measurements in a number of solvents at low temperature, extrapolated to vapor phase. |
Why This Matters
The lower ΔG value for the dichloro analog indicates a subtle but measurable shift in conformational equilibrium, which influences dipole moment and intermolecular interactions in solvent-free or low-polarity environments critical for materials science applications.
- [1] Abraham, R. J., & Sancassan, F. (1973). Rotational isomerism. Part XV. The solvent dependence of the conformational equilibria in trans-1,2- and trans-1,4-dihalogenocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, 1973(12), 1673–1677. View Source
